

ATTO 425 Maleimide: A Technical Guide to Fluorescence Properties and Applications

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Compound of Interest

Compound Name: ATTO 425 maleimide

Cat. No.: B1258880

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Introduction

ATTO 425 is a fluorescent label belonging to the coumarin dye family, recognized for its strong absorption, high fluorescence quantum yield, and significant Stokes shift.^{[1][2]} Its maleimide derivative is specifically designed for the covalent labeling of sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.^[1] This technical guide provides an in-depth overview of the core fluorescence properties of **ATTO 425 maleimide**, detailed experimental protocols for their measurement, and a representative application in studying cellular signaling pathways.

Core Fluorescence Properties

The fluorescence characteristics of ATTO 425 make it a versatile tool for various bio-imaging and quantification assays. The key quantitative data for ATTO 425 are summarized in the table below.

Property	Value	Reference
Fluorescence Quantum Yield (η_{fl})	90%	[1]
Fluorescence Lifetime (τ_{fl})	3.6 ns	[1]
Absorption Maximum (λ_{abs})	439 nm	[1]
Emission Maximum (λ_{fl})	485 nm	[1]
Molar Extinction Coefficient (ϵ_{max})	$4.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1]

Experimental Protocols

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield of **ATTO 425 maleimide** is typically determined using the comparative method, which involves referencing its fluorescence intensity to a standard with a known quantum yield. A common standard for the spectral region of ATTO 425 is Rhodamine 6G in ethanol (Quantum Yield ≈ 0.95).

Protocol:

- Preparation of Solutions:
 - Prepare a stock solution of **ATTO 425 maleimide** in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
 - Prepare a series of dilutions of the **ATTO 425 maleimide** solution and the Rhodamine 6G standard in the appropriate solvent (e.g., ethanol for Rhodamine 6G, PBS for the final ATTO 425 measurement) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
- Absorbance Measurement:
 - Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength (e.g., 420 nm).

- Fluorescence Measurement:
 - Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the sample and the standard. The excitation wavelength should be the same as that used for the absorbance measurements.
- Data Analysis:
 - Integrate the area under the emission spectrum for each sample and standard.
 - Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
 - The quantum yield is calculated using the following equation:
 - $\Phi_{\text{sample}} = \Phi_{\text{ref}} * (m_{\text{sample}} / m_{\text{ref}}) * (n_{\text{sample}}^2 / n_{\text{ref}}^2)$
 - Where:
 - Φ is the quantum yield.
 - m is the slope of the plot of integrated fluorescence intensity vs. absorbance.
 - n is the refractive index of the solvent.
 - The subscripts "sample" and "ref" refer to the sample and the reference, respectively.

Measurement of Fluorescence Lifetime

The fluorescence lifetime of **ATTO 425 maleimide** is determined using Time-Correlated Single Photon Counting (TCSPC).^[3] This technique measures the time delay between the excitation pulse and the detection of the emitted photon.

Protocol:

- Instrument Setup:
 - A TCSPC system consisting of a pulsed light source (e.g., a picosecond diode laser at ~440 nm), a sample holder, a fast photodetector (e.g., a microchannel plate

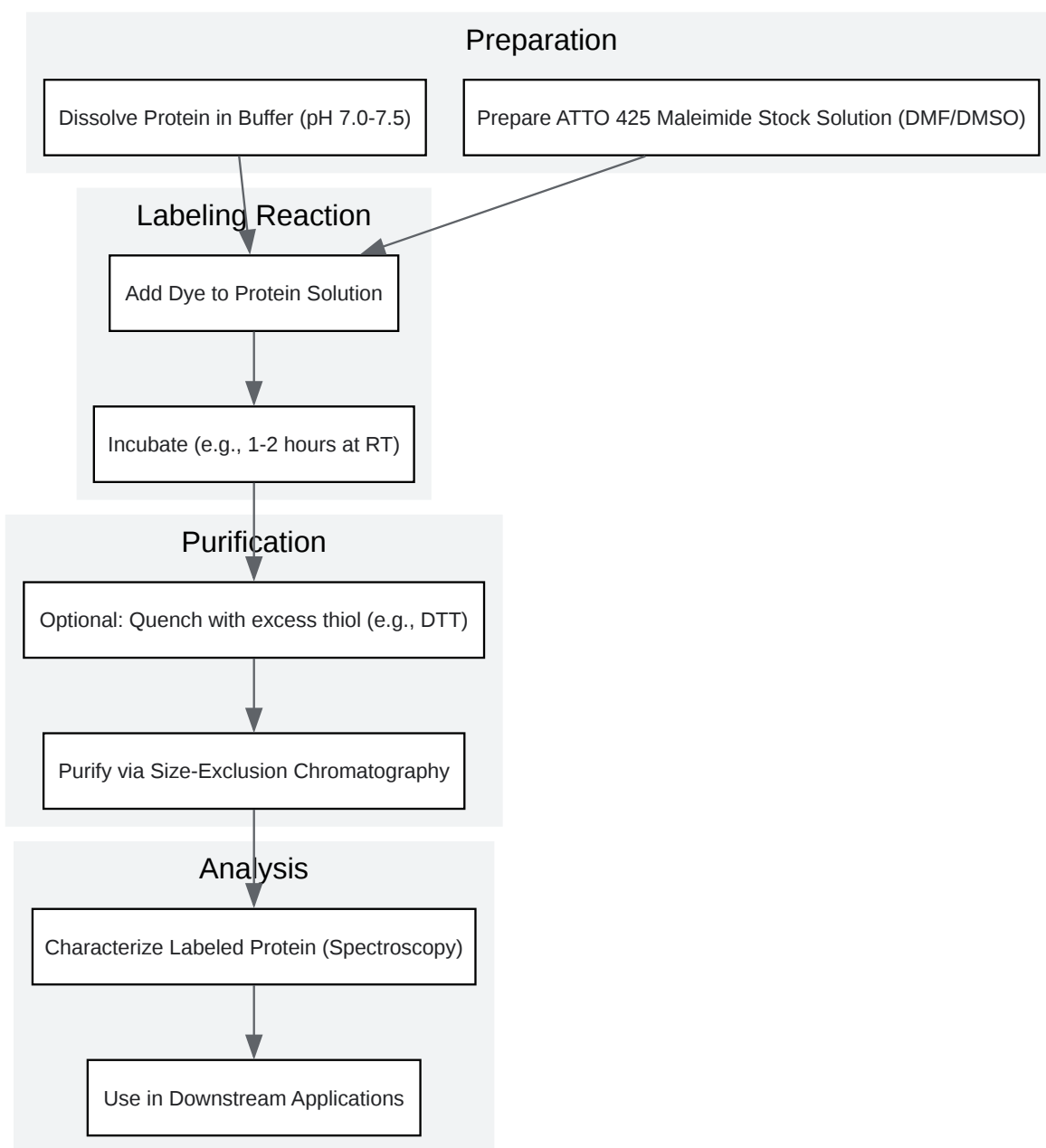
photomultiplier tube or a single-photon avalanche diode), and timing electronics is required.

- Sample Preparation:
 - Prepare a dilute solution of **ATTO 425 maleimide** in a suitable solvent (e.g., PBS, pH 7.4). The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[3]
- Data Acquisition:
 - Excite the sample with the pulsed laser and collect the emitted photons. The electronics record the time difference between the laser pulse and the arrival of each photon.
 - A histogram of these time differences is built up, representing the fluorescence decay curve.
- Data Analysis:
 - The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
 - The fluorescence decay data is then fitted to an exponential decay model, convoluted with the IRF, to extract the fluorescence lifetime (τ). For a single fluorescent species, the decay is typically mono-exponential.

Application: Protein Labeling and Cellular Imaging

ATTO 425 maleimide is widely used to label proteins at cysteine residues for subsequent visualization and analysis. A general workflow for protein labeling and its application in studying receptor internalization is described below.

Experimental Workflow: Protein Labeling

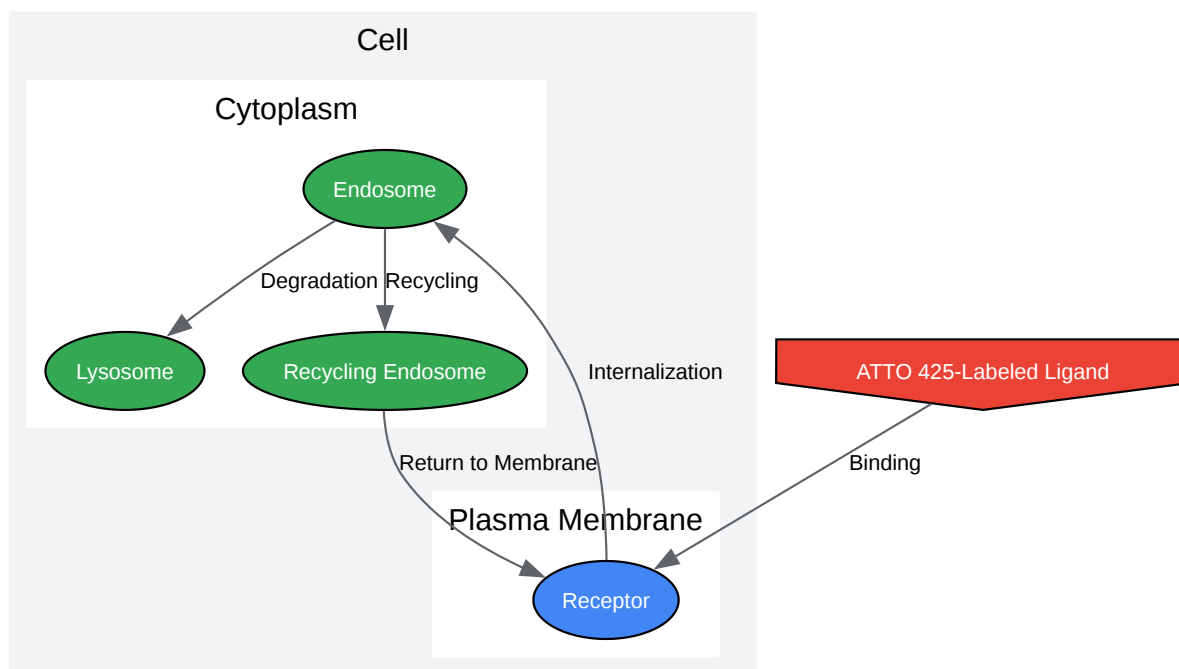


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Caption: General workflow for labeling a protein with **ATTO 425 maleimide**.

Signaling Pathway: Receptor Internalization

Fluorescently labeled proteins, such as antibodies or ligands, are instrumental in studying the dynamic process of receptor internalization, a key mechanism in cell signaling.



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Caption: Simplified signaling pathway of ligand-induced receptor internalization.

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